5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid
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Overview
Description
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a difluoro(hydroxy)methoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid typically involves the introduction of the difluoro(hydroxy)methoxy group onto a furan ring followed by carboxylation. One common method involves the reaction of a furan derivative with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions. The reaction is then followed by carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoro(hydroxy)methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce 5-((Difluoro(hydroxy)methoxy)methyl)furan-2-methanol.
Scientific Research Applications
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoro(hydroxy)methoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-2-furancarboxylic acid: Similar in structure but lacks the difluoro(hydroxy)methoxy group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but no difluoro(hydroxy)methoxy group.
5-Methyl-2-furancarboxylic acid: Has a methyl group instead of the difluoro(hydroxy)methoxy group.
Uniqueness
5-((Difluoro(hydroxy)methoxy)methyl)furan-2-carboxylic acid is unique due to the presence of the difluoro(hydroxy)methoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H6F2O5 |
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Molecular Weight |
208.12 g/mol |
IUPAC Name |
5-[[difluoro(hydroxy)methoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O5/c8-7(9,12)13-3-4-1-2-5(14-4)6(10)11/h1-2,12H,3H2,(H,10,11) |
InChI Key |
VQVJVVOYBBVDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC(O)(F)F |
Origin of Product |
United States |
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